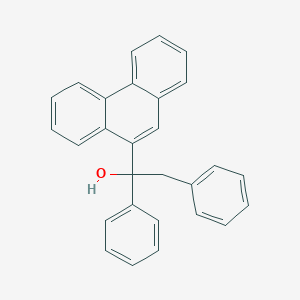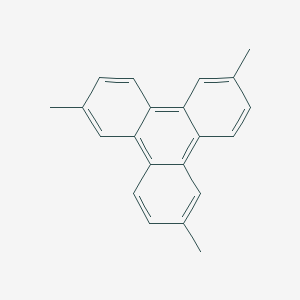![molecular formula C18H11Br B371728 2-Bromobenzo[c]phenanthrene CAS No. 53034-15-4](/img/structure/B371728.png)
2-Bromobenzo[c]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromobenzo[c]phenanthrene is an organic compound with the molecular formula C18H11Br It is a brominated derivative of benzo[c]phenanthrene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[c]phenanthrene typically involves the bromination of benzo[c]phenanthrene. One common method is the reaction of benzo[c]phenanthrene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromobenzo[c]phenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atom can yield benzo[c]phenanthrene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include various substituted benzo[c]phenanthrene derivatives.
Oxidation Reactions: Products include benzo[c]phenanthrene quinones and other oxygenated compounds.
Reduction Reactions: The major product is benzo[c]phenanthrene.
Wissenschaftliche Forschungsanwendungen
2-Bromobenzo[c]phenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to other bioactive polycyclic aromatic hydrocarbons.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 2-Bromobenzo[c]phenanthrene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its normal function and potentially leading to mutagenic effects. It can also bind to proteins, affecting their structure and function. These interactions are mediated through non-covalent forces such as π-π stacking and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Benzo[c]phenanthrene: The parent compound without the bromine substitution.
3-Bromobenzo[c]phenanthrene: A brominated derivative with the bromine atom at a different position.
9-Bromophenanthrene: Another brominated polycyclic aromatic hydrocarbon with a different structural arrangement.
Uniqueness: 2-Bromobenzo[c]phenanthrene is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. Its structural properties make it a valuable compound for studying the effects of bromination on polycyclic aromatic hydrocarbons and for developing new materials and therapeutic agents.
Eigenschaften
IUPAC Name |
2-bromobenzo[c]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-15-10-9-13-6-8-14-7-5-12-3-1-2-4-16(12)18(14)17(13)11-15/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFYLLMPQWHQLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC(=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-methylphenyl)(sulfinyl)methyl]-N-phenylamine](/img/structure/B371645.png)
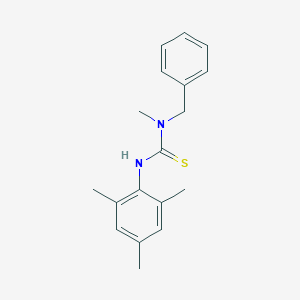
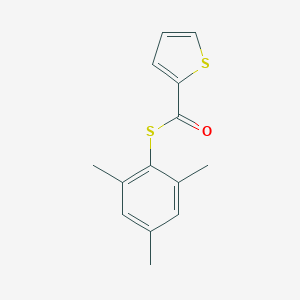
![2-[(E)-2-bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-3-ylethenyl]naphthalene](/img/structure/B371655.png)
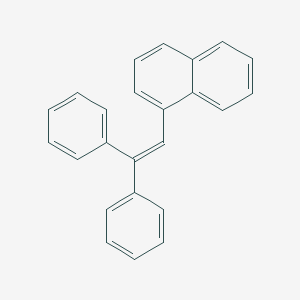
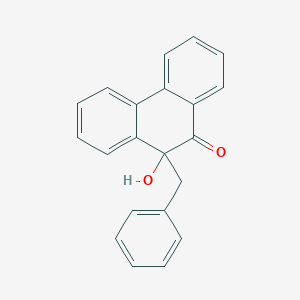
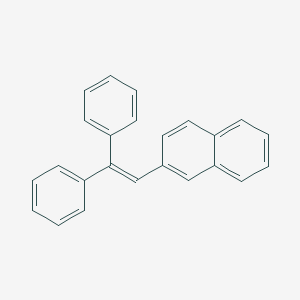

![6-[2-(4-Methylphenyl)vinyl]chrysene](/img/structure/B371664.png)

![3-Bromo-2-methylbenzo[c]phenanthrene](/img/structure/B371666.png)
![11-Methylbenzo[c]chrysene](/img/structure/B371667.png)
